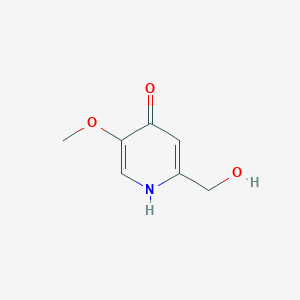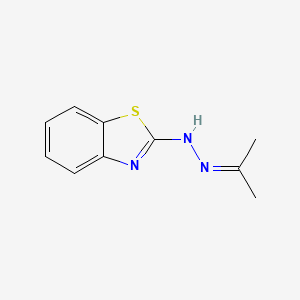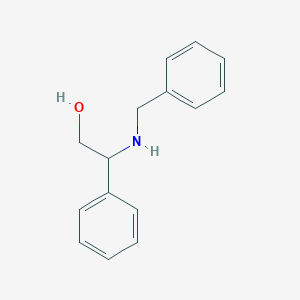
1-Benzyl-1,4-diazepan-5-one
Overview
Description
1-Benzyl-1,4-diazepan-5-one is a chemical compound with the molecular formula C12H16N2O. It is a member of the diazepane family, characterized by a seven-membered ring structure containing two nitrogen atoms.
Biochemical Analysis
Biochemical Properties
1-Benzyl-1,4-diazepan-5-one plays a significant role in biochemical reactions, particularly as an inhibitor of human nitric oxide synthesis . It interacts with various enzymes and proteins, forming intermolecular N-H⋯O hydrogen bonds that link the molecules into dimers . These interactions are crucial for its inhibitory function, affecting the synthesis of nitric oxide, a critical signaling molecule in various physiological processes.
Cellular Effects
This compound has notable effects on cellular processes. It has been shown to reduce the efflux of resistance-nodulation-cell division pumps in Escherichia coli . This reduction in efflux enhances the accumulation of antibiotics within the bacterial cells, thereby potentiating their effects. Additionally, this compound influences cell signaling pathways and gene expression by decreasing the transcription of efflux pump genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an efflux pump inhibitor in Escherichia coli, increasing membrane permeability and decreasing the transcription of efflux pump genes . This mixed mechanism of action is distinct from other major efflux pump inhibitors, making this compound a unique compound in its class.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity over extended periods, although specific details on its stability and degradation are limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide synthesis without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential impacts on cellular metabolism and overall health . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes such as cytochrome P450. These interactions influence the compound’s metabolic flux and metabolite levels, affecting its overall bioavailability and efficacy . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its biochemical activity . The precise transport mechanisms and distribution patterns are essential for understanding the compound’s pharmacokinetics.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is critical for its inhibitory effects on nitric oxide synthesis and other biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,4-diazepan-5-one can be synthesized through several methods. One common approach involves the reaction of benzylamine with 1,4-dichlorobutane in the presence of a base, followed by cyclization to form the diazepane ring. The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve polar aprotic solvents like dimethyl sulfoxide and bases like potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-1,4-diazepan-5-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of human nitric oxide synthesis.
Medicine: Explored for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. It is believed to inhibit nitric oxide synthesis by binding to the enzyme nitric oxide synthase. This interaction prevents the conversion of L-arginine to nitric oxide, thereby reducing nitric oxide levels in the body .
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Lorazepam: Known for its anxiolytic and sedative properties.
Uniqueness: 1-Benzyl-1,4-diazepan-5-one is unique due to its specific structure and potential as a nitric oxide synthase inhibitor. Unlike other benzodiazepines, it has a distinct seven-membered ring and benzyl group, which contribute to its unique chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12-6-8-14(9-7-13-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNOPZCYIDBMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286376 | |
| Record name | 1-benzyl-1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55186-89-5 | |
| Record name | 55186-89-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-1,4-diazepan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and structure of 1-Benzyl-1,4-diazepan-5-one?
A1: The molecular formula of this compound is C12H16N2O []. While the abstract doesn't provide a visual representation of the structure, it describes a seven-membered diazepane ring in a chair conformation, with a benzyl group attached to one nitrogen. A carbonyl group (C=O) is present at the 5-position of the diazepane ring.
Q2: How does the crystal structure of this compound influence its intermolecular interactions?
A2: The crystal structure reveals that this compound molecules interact with each other through hydrogen bonding []. Specifically, N—H⋯O hydrogen bonds link the molecules into dimers, and these dimers are further connected by C—H⋯O interactions to form infinite sheets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
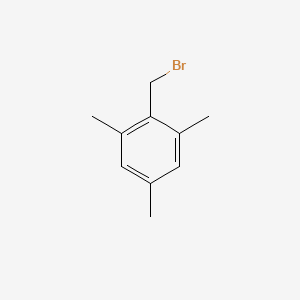
![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)
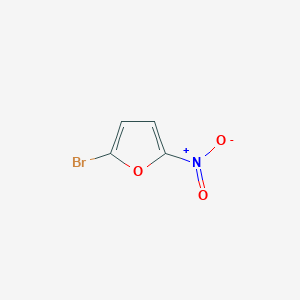
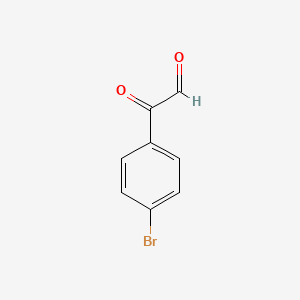
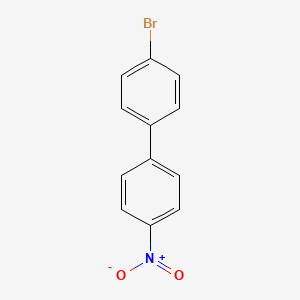

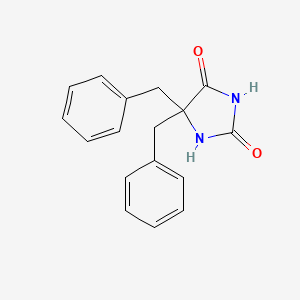
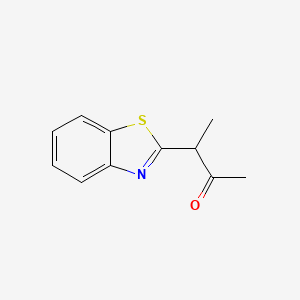
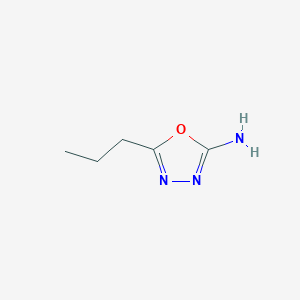
![1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1267543.png)
